molecular formula C₉H₁₀BrFN₂O₅ B052598 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil CAS No. 55612-18-5

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

Cat. No. B052598
CAS RN: 55612-18-5
M. Wt: 325.09 g/mol
InChI Key: WFOXFPXBLFRFHB-CDRSNLLMSA-N
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Description

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a chemical compound with the molecular formula C9H10BrFN2O5 . It is an analogue of Floxuridine .


Synthesis Analysis

The synthesis of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil has been developed . The synthesis also includes the development of its 5-82Br and 5-131I analogues .


Molecular Structure Analysis

The molecular weight of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is 325.09 g/mol . The IUPAC name is 5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .


Chemical Reactions Analysis

The compound shows a competitive inhibition with the natural nucleoside . Evidence is presented for the direct metabolic defluorination of 5-fluorouracil to form uracil .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.09 g/mol . The computed properties include XLogP3 of -0.2 and a Hydrogen Bond Donor Count of 3 .

Scientific Research Applications

Anticancer Agent

This compound has been shown to have activity against a variety of malignant neoplasms, including mouse mammary tumors and colorectal carcinomas . It is an experimental anticancer agent that has shown promise in preclinical studies .

Thymidylate Synthase Inhibitor

The compound acts as a thymidylate synthase inhibitor . Thymidylate synthase is an enzyme that is crucial for DNA synthesis and repair, and its inhibition can lead to cell death, making it a target for cancer therapies .

DNA Synthesis Study

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a thymidine analog and is useful for the study of DNA synthesis . It is incorporated into DNA in place of thymidine, allowing researchers to track DNA replication and repair processes .

Cell Proliferation Analysis

In conjunction with anti-BrdU, this compound can be used for immunocytochemical analysis of cell proliferation . This is particularly useful in cancer research, where understanding the rate and mechanisms of cell proliferation can inform treatment strategies .

Pharmaceutical Intermediate

5-Bromo-2-fluoroaniline, a related compound, is used as a pharmaceutical intermediate . This suggests that 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil could potentially have similar applications in the synthesis of pharmaceuticals .

Suzuki Reaction

5-Bromo-2-fluoropyridine, another related compound, has been used in Suzuki reactions . This type of reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, suggesting potential applications of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil in synthetic chemistry .

Mechanism of Action

The compound competes with thymidine for the same binding site in the transport of nucleosides across the cell membrane in mouse erythrocytes . The inhibition constants (Ki) show that the compounds were weak competitors of thymidine binding to pyrimidine nucleoside transporter compared to physiological nucleosides .

Safety and Hazards

The compound was found to be resistant to phosphorylytic cleavage and dehalogenation as indicated by the metabolic products observed in the urine and the absence of radioactivity in the liver .

Future Directions

The tissue distribution of the radiolabeled compounds in BDF1 mice bearing Lewis lung tumors has been investigated . After injection of the radiolabeled analogues of compounds, there was a rapid initial excretion of activity . The tumor uptake was minimal, with only the 5-bromo analogue demonstrating a slight elevation in tumor to blood ratios relative to other tissues . This suggests potential areas for future research and development.

properties

IUPAC Name

5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXFPXBLFRFHB-CDRSNLLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970954
Record name 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

CAS RN

55612-18-5
Record name 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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